molecular formula C4F9KO3S B12500470 Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate

Cat. No.: B12500470
M. Wt: 338.19 g/mol
InChI Key: ARIBLUOFKZXDJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is commonly used in various scientific research applications due to its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with trifluoromethyl sulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,1,1,3,3,3-Hexafluoro-2-propanol+Trifluoromethyl sulfonic acid+KOHPotassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate+H2O\text{1,1,1,3,3,3-Hexafluoro-2-propanol} + \text{Trifluoromethyl sulfonic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 1,1,1,3,3,3-Hexafluoro-2-propanol+Trifluoromethyl sulfonic acid+KOH→Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

    Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while addition reactions may produce complex adducts.

Scientific Research Applications

Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated groups on biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Potassium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate include:

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in organic synthesis.

    Trifluoromethyl sulfonic acid: A strong acid used in various chemical reactions.

    Hexafluoroisopropanol: A fluorinated solvent with similar properties.

Uniqueness

What sets this compound apart from similar compounds is its combination of fluorinated groups and a sulfonate group, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and reactivity.

Properties

Molecular Formula

C4F9KO3S

Molecular Weight

338.19 g/mol

IUPAC Name

potassium;1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane-2-sulfonate

InChI

InChI=1S/C4HF9O3S.K/c5-2(6,7)1(3(8,9)10,4(11,12)13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1

InChI Key

ARIBLUOFKZXDJW-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.